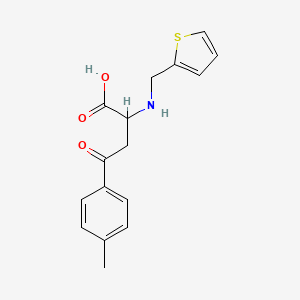
4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involves IR and NMR techniques to confirm the structure of the synthesized compound . Similarly, 4-(3-Amino-2-carboxy phenyl) butanoic acid is synthesized through a series of reactions including nitro reduction, carbonyl reduction, cyclization, and ring-opening, which are suitable for industrial-scale production due to their low cost and mild reaction conditions . These methods could potentially be adapted for the synthesis of 4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid.
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using techniques such as single-crystal X-ray diffraction, as seen with 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid . The vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential maps are computed using methods like HF and DFT, which provide insights into the stability and charge transfer within the molecule . These analytical methods would be relevant for analyzing the molecular structure of 4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid.
Chemical Reactions Analysis
The reactivity of structurally similar compounds can shed light on the potential chemical reactions of 4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid. For example, 4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid reacts with thiol compounds under mild conditions to form stable fluorescent thiol adducts . This suggests that the compound may also exhibit selective reactivity with certain functional groups under specific conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined through various analytical techniques. The study of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid reports on the NH stretching frequency, indicating the weakening of the NH bond, and provides information on the molecule's stability through NBO analysis . The HOMO and LUMO analysis, as well as the molecular electrostatic potential map, are used to determine the charge transfer within the molecule . These analyses are crucial for understanding the physical and chemical properties of 4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid.
Relevant Case Studies
While there are no direct case studies on the compound of interest, the papers provide examples of how related compounds are analyzed and applied. For instance, the spectrophotometric and fluorimetric determination of aliphatic thiol drugs using a related compound suggests potential applications in analytical chemistry . The enantiomeric resolution of 4-amino-3-(5-chlorothien-2-yl)butyric acid and its analogs on a chiral crown ether stationary phase indicates the importance of chirality in pharmaceutical applications .
Scientific Research Applications
Biotransformation and Species Differences
The study of biotransformation reveals significant species differences in the metabolism of structurally related compounds, emphasizing the unpredictability of new compound metabolism across different species. This research highlights the rapid reduction to an alcohol in humans versus oxidation to acetic acid in other species, showcasing the complexity of metabolic pathways and their implications for pharmacokinetics and drug development (Pottier, Busigny, & Raynaud, 1978).
Molecular Docking and Biological Activities
Molecular docking and vibrational studies provide insights into the stability, reactivity, and potential biological activities of butanoic acid derivatives. This research suggests these compounds could inhibit Placenta growth factor (PIGF-1), indicating potential pharmacological importance and avenues for further investigation in drug development (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Antimicrobial Activity
The synthesis and study of N-Substituted-β-amino acid derivatives reveal their antimicrobial potential. Certain derivatives exhibit good activity against Staphylococcus aureus and Mycobacterium luteum, along with significant antifungal properties. This opens the door to developing new antimicrobial agents based on butanoic acid derivatives (Mickevičienė, Baranauskaitė, Kantminienė, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2015).
Synthesis and Chemical Properties
Research into the synthesis and reactions of 3-oxobutyl isothiocyanate highlights the unique reactivity and potential applications of butanoic acid derivatives in synthesizing biologically important heterocycles. This work underscores the versatility of these compounds in chemical synthesis, offering pathways to creating a variety of biologically active molecules (Verma, 2003).
Molecular Engineering for Solar Cell Applications
In the field of material science, novel organic sensitizers, including butanoic acid derivatives, have been engineered for solar cell applications. These sensitizers exhibit high incident photon to current conversion efficiency, demonstrating the potential of butanoic acid derivatives in renewable energy technologies (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).
Safety And Hazards
properties
IUPAC Name |
4-(4-methylphenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11-4-6-12(7-5-11)15(18)9-14(16(19)20)17-10-13-3-2-8-21-13/h2-8,14,17H,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACRJFSRZTUOJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2524434.png)
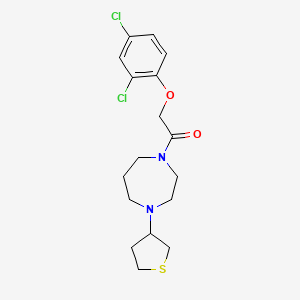
![1-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2524436.png)
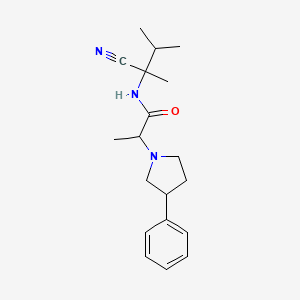
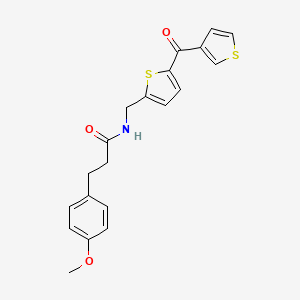
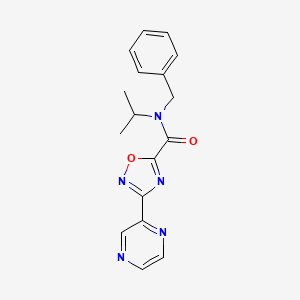
![Methyl 1-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]cyclohexane-1-carboxylate](/img/structure/B2524442.png)
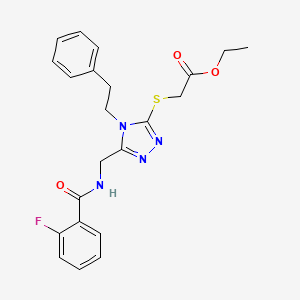
![4-({2-[4-Cyano-3-(2,6-dichlorophenyl)-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2524447.png)
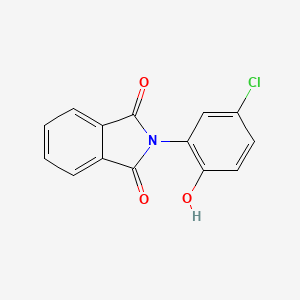
![3,4-dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline](/img/structure/B2524449.png)
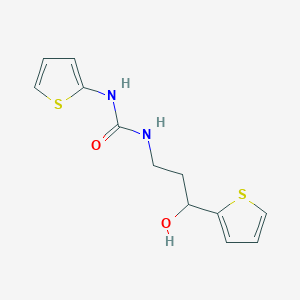
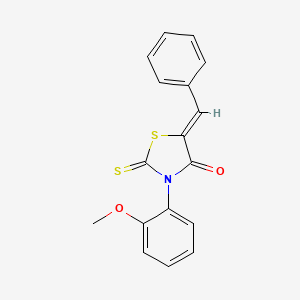
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide oxalate](/img/structure/B2524456.png)